molecular formula C16H17N B14803996 N-((9H-Fluoren-9-yl)methyl)ethanamine

N-((9H-Fluoren-9-yl)methyl)ethanamine

Cat. No.: B14803996
M. Wt: 223.31 g/mol
InChI Key: UWMNKFZYSJSASP-UHFFFAOYSA-N
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Description

N-((9H-Fluoren-9-yl)methyl)ethanamine is an organic compound that features a fluorenyl group attached to an ethanamine moiety. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((9H-Fluoren-9-yl)methyl)ethanamine typically involves the reaction of 9H-fluoren-9-ylmethanol with ethanamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((9H-Fluoren-9-yl)methyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-((9H-Fluoren-9-yl)methyl)ethanamine exerts its effects is primarily through its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions, while the ethanamine moiety can form hydrogen bonds with various substrates. These interactions facilitate the compound’s incorporation into larger molecular assemblies and its participation in catalytic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-(9H-fluoren-9-ylmethyl)ethanamine

InChI

InChI=1S/C16H17N/c1-2-17-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3

InChI Key

UWMNKFZYSJSASP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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